molecular formula C14H25ClN4O3 B2542143 Tert-butyl n-(1-{[(2s,4r)-4-methoxypyrrolidin-2-yl]methyl}-1h-pyrazol-3-yl)carbamate hydrochloride CAS No. 2171283-82-0

Tert-butyl n-(1-{[(2s,4r)-4-methoxypyrrolidin-2-yl]methyl}-1h-pyrazol-3-yl)carbamate hydrochloride

Cat. No.: B2542143
CAS No.: 2171283-82-0
M. Wt: 332.83
InChI Key: LNQKAWKUKVLZSV-VZXYPILPSA-N
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Description

Tert-butyl n-(1-{[(2s,4r)-4-methoxypyrrolidin-2-yl]methyl}-1h-pyrazol-3-yl)carbamate hydrochloride is a useful research compound. Its molecular formula is C14H25ClN4O3 and its molecular weight is 332.83. The purity is usually 95%.
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Scientific Research Applications

Hydrogen-Bonding Patterns

Research has explored the hydrogen-bonding patterns in substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, revealing how these patterns influence molecular arrangements and interactions within crystal structures. These studies provide insights into the design of compounds with tailored properties for specific applications (López et al., 2010).

Carbamate Derivatives

Carbamate derivatives, including those similar to the compound , have been synthesized and characterized, demonstrating the role of hydrogen bonds in assembling molecules into complex architectures. This research highlights the potential of these compounds in designing new materials with desired chemical and physical properties (Das et al., 2016).

Synthesis and Application

The synthesis of tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, an intermediate of the vitamin Biotin, illustrates the compound's relevance in biosynthetic pathways. Such studies underscore the compound's utility in synthesizing biologically important molecules and its potential role in metabolic research (Qin et al., 2014).

Antimitotic Agents

Investigations into chiral isomers of ethyl carbamate derivatives have shown biological activity, including antimitotic effects. This suggests possible pharmaceutical applications, where understanding the compound's interactions and effects could lead to the development of new therapeutic agents (Temple et al., 1992).

Environmental Applications

Studies on the degradation pathways of methyl tert-butyl ether by UV/H2O2 processes provide insights into environmental remediation techniques. This research could inform the development of methods to degrade or modify hazardous compounds using related carbamate structures (Stefan et al., 2000).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

While specific future directions for this compound were not found in the search results, a related compound, tert-butyl 2- (substituted benzamido) phenylcarbamate, was evaluated for in vivo anti-inflammatory activity . This suggests potential future directions in the field of anti-inflammatory drug development.

Properties

IUPAC Name

tert-butyl N-[1-[[(2S,4R)-4-methoxypyrrolidin-2-yl]methyl]pyrazol-3-yl]carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O3.ClH/c1-14(2,3)21-13(19)16-12-5-6-18(17-12)9-10-7-11(20-4)8-15-10;/h5-6,10-11,15H,7-9H2,1-4H3,(H,16,17,19);1H/t10-,11+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNQKAWKUKVLZSV-VZXYPILPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NN(C=C1)CC2CC(CN2)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC1=NN(C=C1)C[C@@H]2C[C@H](CN2)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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